N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine
Overview
Description
“N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine” is a complex organic compound. It is related to the class of compounds known as amines, which are derivatives of ammonia and contain a nitrogen atom with a lone pair of electrons . Amines are fundamental in a wide range of chemical reactions and biological processes .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Nabati and Mahkam (2014) demonstrates a novel one-pot and one-step N-methylation method for 2,6-diaminopyridine, which is extensively used as a pharmaceutical intermediate and hair dye coupler. This method avoids over-alkylation issues common in traditional methods (Nabati & Mahkam, 2014).
Chemical Synthesis for PET Ligands : Kumar et al. (2003) developed a synthesis method for [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine (R121920), a selective CRF1 antagonist and potential PET ligand. This synthesis involves a palladium-catalyzed Suzuki coupling and sodium hexamethyl-disilazide mediated N-methylation (Kumar et al., 2003).
Pharmaceutical and Biological Research
Antitumor, Antifungal, and Antibacterial Properties : Titi et al. (2020) explored the synthesis of pyrazole derivatives, including compounds featuring N-methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, and identified their potential antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
Potential Drug Design Against Chronic Myeloid Leukemia : Moreno-Fuquen et al. (2021) conducted a study on the synthesis, spectroscopic characterization, and structural studies of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. This highlights the potential application of similar compounds in pharmaceutical research (Moreno-Fuquen et al., 2021).
Reductive Amination for N-Methyl and N-Alkylamines Synthesis : Senthamarai et al. (2018) report an expedient reductive amination process for the selective synthesis of N-methylated and N-alkylated amines, emphasizing the importance of such structural motifs in life-science molecules (Senthamarai et al., 2018).
Crystallography and Structural Analysis
- Crystal Structure Studies : Trischler et al. (2015) performed a study on the crystal structure of ammonium bis[(pyridin-2-yl)methyl]ammonium dichloride, providing insights into the structural properties of similar compounds (Trischler et al., 2015).
properties
IUPAC Name |
N-methyl-1-[6-(methylaminomethyl)pyridin-2-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-10-6-8-4-3-5-9(12-8)7-11-2/h3-5,10-11H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZCDQKFQRKZKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)CNC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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